3-methyl-1H-indole-5-carbaldehyde
Description
3-Methyl-1H-indole-5-carbaldehyde is a substituted indole derivative featuring a methyl group at the 3-position and a formyl (carbaldehyde) group at the 5-position of the indole ring. These derivatives share a common indole backbone but differ in substituent positions and functional groups, which significantly influence their physicochemical properties and applications.
The indole scaffold is notable for its prevalence in pharmaceuticals and agrochemicals, with substitutions modulating biological activity, solubility, and stability. The carbaldehyde group at the 5-position in this compound likely enhances reactivity, enabling its use as a precursor in synthetic chemistry, such as in reductive amination or condensation reactions .
Properties
CAS No. |
3613-07-8 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-indole-5-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the Vilsmeier-Haack reaction, which involves the formylation of indoles using DMF and POCl3 .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 3-methyl-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products:
Oxidation: 3-methyl-1H-indole-5-carboxylic acid.
Reduction: 3-methyl-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-methyl-1H-indole-5-carbaldehyde is used as a precursor in the synthesis of various biologically active molecules. It serves as a building block for the construction of complex indole derivatives .
Biology: In biological research, indole derivatives are studied for their potential as antiviral, anticancer, and antimicrobial agents . This compound may be used in the synthesis of compounds that target specific biological pathways.
Medicine: Indole derivatives, including this compound, are explored for their therapeutic potential. They are investigated for their ability to modulate biological targets and pathways involved in diseases .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-methyl-1H-indole-5-carbaldehyde depends on its specific application. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Position Effects : The position of the methyl and aldehyde groups dictates molecular symmetry and intermolecular interactions. For example, 5-Methyl-1H-indole-3-carbaldehyde forms N–H⋯O hydrogen-bonded chains in the crystal lattice, whereas 6-bromo derivatives exhibit additional halogen-mediated interactions .
- Halogen Influence: Halogen substituents (Cl, Br, F) increase molecular weight and polarity, enhancing melting points (e.g., >200°C for brominated derivatives in ) compared to non-halogenated analogs .
Key Observations :
- Common Synthetic Strategies : Many indole carbaldehydes are synthesized via condensation reactions using aldehyde precursors (e.g., indole-3-carbaldehyde derivatives) and reagents like p-toluenesulfonylmethyl isocyanide (p-TsMIC) .
- Purification Methods : Column chromatography and recrystallization are frequently employed, with purity confirmed via IR, NMR, and HRMS .
Physicochemical and Spectral Properties
Table 3 highlights melting points and spectral
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
